molecular formula C13H19NO4 B6969445 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone

2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone

Cat. No.: B6969445
M. Wt: 253.29 g/mol
InChI Key: YHNHQGMXRWTWGX-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone is a complex organic compound that features a furan ring and a morpholine ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the use of a furan-3-carboxaldehyde and 3-(2-methoxyethyl)morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated furans

Scientific Research Applications

2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-3-yl)-1-[3-(2-hydroxyethyl)morpholin-4-yl]ethanone
  • 2-(Furan-3-yl)-1-[3-(2-ethoxyethyl)morpholin-4-yl]ethanone
  • 2-(Furan-3-yl)-1-[3-(2-methylpropyl)morpholin-4-yl]ethanone

Uniqueness

2-(Furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(furan-3-yl)-1-[3-(2-methoxyethyl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-16-5-3-12-10-18-7-4-14(12)13(15)8-11-2-6-17-9-11/h2,6,9,12H,3-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNHQGMXRWTWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1COCCN1C(=O)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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